molecular formula C14H11ClF3NO B2841889 (3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine CAS No. 1468882-26-9

(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine

Cat. No. B2841889
CAS RN: 1468882-26-9
M. Wt: 301.69
InChI Key: BMJBBUSZMVDXGE-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine” is a chemical compound with the molecular weight of 301.7 . It is a liquid at room temperature . The IUPAC name for this compound is (3-chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine .


Molecular Structure Analysis

The InChI code for “(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine” is 1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2 .


Physical And Chemical Properties Analysis

“(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine” is a liquid at room temperature . It has a molecular weight of 301.7 .

Scientific Research Applications

Trifluoromethoxylation Reagents

Recent advances in trifluoromethoxylation chemistry have led to the development of innovative reagents. While not directly mentioned in the literature, (3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine could potentially serve as a precursor or reagent in these reactions .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(3-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJBBUSZMVDXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine

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